molecular formula C21H28N2O3 B12757869 Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- CAS No. 119321-64-1

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)-

Katalognummer: B12757869
CAS-Nummer: 119321-64-1
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: JPPDBAUBEJZSDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- is a complex organic compound that features a benzenemethanol core with a methoxyphenyl-piperazine substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the benzenemethanol moiety through an etherification process. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

    Oxidation: The benzenemethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler alcohols.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl-piperazine moiety is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanol, 4-methoxy-: This compound has a similar benzenemethanol core but lacks the piperazine substituent.

    Benzenemethanol, α-ethyl-4-methoxy-: This compound features an ethyl group instead of the piperazine moiety.

Uniqueness

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- is unique due to the presence of the methoxyphenyl-piperazine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

119321-64-1

Molekularformel

C21H28N2O3

Molekulargewicht

356.5 g/mol

IUPAC-Name

[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanol

InChI

InChI=1S/C21H28N2O3/c1-25-20-9-5-19(6-10-20)23-14-12-22(13-15-23)11-2-16-26-21-7-3-18(17-24)4-8-21/h3-10,24H,2,11-17H2,1H3

InChI-Schlüssel

JPPDBAUBEJZSDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.